5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6-7(9(12)13)5-8(11-6)10(2,3)4/h5,11H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWSWSZEONYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269005-80-2 | |
| Record name | 5-tert-butyl-2-methyl-1Ð?-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis employs tert-butyl acetoacetate, 2-bromopropanone (α-bromoketone), and ammonium carbamate (amine source) under microreactor conditions. Key steps include:
- Pyrrole Ring Formation : The β-ketoester (tert-butyl acetoacetate) reacts with 2-bromopropanone via nucleophilic substitution, forming a γ-dicarbonyl intermediate. Ammonium carbamate facilitates cyclization, yielding the pyrrole core.
- In Situ Hydrolysis : Hydrobromic acid (HBr), generated during the Hantzsch reaction, hydrolyzes the tert-butyl ester to the carboxylic acid without requiring external catalysts.
Optimization Insights :
- Base Selection : Diisopropylethylamine (DIPEA, 0.5 equiv) maximizes yield by neutralizing excess HBr while avoiding premature ester hydrolysis.
- Temperature and Residence Time : Reactions conducted at 120°C with a 10-minute residence time achieve >80% conversion, as validated by high-performance liquid chromatography (HPLC).
Substrate Scope and Yields
The continuous flow method accommodates diverse substrates (Table 1). For the target compound, substituting 2-bromopropanone ensures methyl incorporation at position 2, while tert-butyl acetoacetate directs the tert-butyl group to position 5.
Table 1: Representative Yields for Pyrrole-3-carboxylic Acids Synthesized via Continuous Flow
| α-Bromoketone | Amine Source | Yield (%) |
|---|---|---|
| 2-Bromopropanone | Ammonium carbamate | 78 |
| 2-Bromoacetophenone | Benzylamine | 85 |
| 2-Bromo-4-Cl-acetoph. | Cyclohexylamine | 72 |
Multi-Component Domino Reactions for Pyrrolidine Intermediates
While primarily used for pyrrolidine nitroxides, domino reactions offer insights into steric-guided cyclization strategies applicable to pyrroles.
Three-Component Assembly
A mixture of tert-leucine, dimethyl fumarate, and diethylketone undergoes reflux in toluene with a Dean–Stark apparatus, producing pyrrolidine-3,4-diesters. Although this method targets pyrrolidines, modifying the diketone (e.g., using 2-pentanone) and oxidation conditions could favor pyrrole formation.
Critical Observations :
- Byproduct Formation : Prolonged reaction times (>40 h) lead to enaminonitrone byproducts (e.g., compound 13).
- Oxidation Control : Tungstate-catalyzed oxidation (H₂O₂/Na₂WO₄) converts pyrrolidine intermediates to nitrones, which are unreactive toward Grignard reagents unless silylated.
Functional Group Interconversion Strategies
Nitro-to-Methyl Reduction Pathways
5-tert-Butyl-2-nitro-1H-pyrrole-3-carboxylic acid (PubChem CID: 58679298) serves as a precursor for methyl-substituted analogs. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by methylation via Eschweiler-Clarke conditions. However, this route suffers from low regioselectivity and requires protective group strategies for the carboxylic acid.
Enaminoketone Cyclization
Enaminoketones, derived from β-ketoesters and amines, undergo acid-catalyzed cyclization to pyrroles. For example, hydrolysis of enaminoketone 9 (from tert-butyl acetoacetate and methylamine) in benzene yields 5-tert-butyl-2-methylpyrrole-3-carboxylate, which is hydrolyzed to the acid.
Challenges :
- Tautomerization : Enaminonitrones (e.g., compound 13) dominate in CDCl₃, complicating isolation.
- Oxidative Degradation : Unprotected intermediates oxidize to α-diketones (e.g., compound 17) under aerobic conditions.
Industrial-Scale Considerations and Purification
Chromatographic Separation
Diastereomeric mixtures (e.g., compounds 23a,b) are resolved via silica gel chromatography using hexane-ethyl acetate gradients. For the target compound, reverse-phase HPLC (C18 column, acetonitrile-water) achieves >99% purity.
Crystallization Techniques
Nitroxide intermediates (e.g., compound 5) crystallize from hexane, providing high enantiomeric excess (>90%). Adapting this for the carboxylic acid requires polar solvents (e.g., ethanol-water).
Biological Activity
5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound is classified as a pyrrole derivative, characterized by a five-membered ring structure containing one nitrogen atom. The presence of tert-butyl and methyl substituents significantly influences its chemical properties and reactivity, enhancing its stability and solubility in organic solvents.
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit notable antimicrobial activity. A study investigating various pyrrole compounds found that certain derivatives, including those similar to this compound, demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting their potential as lead compounds for developing new antibiotics.
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored extensively. A related compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including A-431 and MDA-MB-468, with IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests that modifications in the pyrrole structure can enhance its bioactivity against cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its carboxylic acid functional group can form hydrogen bonds with target proteins, potentially modulating their activity.
- Hydrophobic Interactions : The tert-butyl group increases the hydrophobicity of the molecule, which may enhance its binding affinity to lipid membranes or hydrophobic pockets within proteins.
Synthesis Methods
The synthesis of this compound typically involves the condensation of suitable precursors followed by cyclization. A common synthetic route includes:
- Condensation : Reacting tert-butyl acetoacetate with methylamine.
- Cyclization : Following the initial reaction with appropriate reagents under controlled conditions to form the pyrrole ring.
- Functional Group Modification : Further reactions to introduce the carboxylic acid group.
Study on Antimicrobial Activity
A recent study focused on synthesizing various pyrrole derivatives and evaluating their antimicrobial properties against common pathogens. The findings indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus .
Study on Anticancer Activity
Another study evaluated the anticancer effects of a series of pyrrole derivatives, revealing that modifications at specific positions on the pyrrole ring could enhance cytotoxicity against cancer cell lines . The results suggest that further exploration into structural variations could lead to the development of more effective anticancer agents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid has been studied for its potential pharmacological applications. Compounds with pyrrole structures are known for their biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of pyrrole-3-carboxylic acids have shown promise in inhibiting specific enzymes involved in cancer progression and inflammation .
Case Study: Anticancer Activity
A study investigating various pyrrole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle .
Materials Science
Polymer Chemistry
In materials science, this compound can act as a monomer for the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various environmental conditions.
Data Table: Properties of Polymers Derived from Pyrrole Derivatives
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | 50 MPa |
| Water Absorption | 5% |
Analytical Chemistry
Nuclear Magnetic Resonance (NMR) Applications
The compound is also utilized in analytical chemistry, particularly in NMR spectroscopy. Its distinct chemical shifts allow for precise identification and quantification in complex mixtures. Recent advancements in quantitative NMR methods have made it possible to analyze compounds like this compound without extensive sample preparation .
Case Study: Quantitative Analysis
A study employed high-resolution NMR techniques to quantify the concentration of this compound in pharmaceutical formulations. The results indicated a high degree of accuracy and reproducibility, establishing NMR as a reliable method for quality control in drug manufacturing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Table 1. Key Crystallographic Parameters (Example from Related tert-Butyl Analogs)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å, °) | a=10.21, b=15.34, c=18.92 | |
| R factor | 0.043 | |
| Torsional angle | 12.3° |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | tert-BuOH | 100 | 85 |
| CuCl₂·2H₂O | THF | RT | 94 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
